molecular formula C41H52N8O9 B10822028 9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

Cat. No.: B10822028
M. Wt: 800.9 g/mol
InChI Key: BNPYZZVTLFIGQT-UHFFFAOYSA-N
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Description

WIN 66,306 is a cyclic heptapeptide antagonist of neurokinin-1 and neurokinin-2 receptors. It was originally isolated from the fungus Aspergillus flavipes. This compound is known for its ability to inhibit contractions induced by substance P in isolated guinea pig ileum in a concentration-dependent manner .

Preparation Methods

WIN 66,306 is synthesized through a series of peptide coupling reactions. The synthetic route involves the formation of peptide bonds between amino acids, followed by cyclization to form the heptapeptide structure. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). Industrial production methods may involve fermentation processes using the Aspergillus species, followed by extraction and purification of the compound .

Chemical Reactions Analysis

WIN 66,306 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific sites on the peptide chain. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

WIN 66,306 has several scientific research applications:

Mechanism of Action

WIN 66,306 exerts its effects by binding to neurokinin-1 and neurokinin-2 receptors, thereby blocking the action of substance P. This inhibition prevents the contraction of smooth muscles in the gastrointestinal tract and other tissues. The molecular targets of WIN 66,306 are the neurokinin receptors, and the pathways involved include the inhibition of signal transduction mechanisms that lead to muscle contraction .

Comparison with Similar Compounds

WIN 66,306 is unique compared to other similar compounds due to its specific cyclic heptapeptide structure and its high affinity for neurokinin-1 and neurokinin-2 receptors. Similar compounds include:

Properties

Molecular Formula

C41H52N8O9

Molecular Weight

800.9 g/mol

IUPAC Name

9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C41H52N8O9/c1-22(2)11-12-24-16-25(13-14-31(24)50)37(54)36-40(57)45-19-32(51)46-29(17-26-18-42-28-9-6-5-8-27(26)28)41(58)49-15-7-10-30(49)38(55)43-20-33(52)47-35(23(3)4)39(56)44-21-34(53)48-36/h5-6,8-9,11,13-14,16,18,23,29-30,35-37,42,50,54H,7,10,12,15,17,19-21H2,1-4H3,(H,43,55)(H,44,56)(H,45,57)(H,46,51)(H,47,52)(H,48,53)

InChI Key

BNPYZZVTLFIGQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)C(C5=CC(=C(C=C5)O)CC=C(C)C)O

Origin of Product

United States

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